molecular formula C23H32FN5O2Si B8210087 N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

Cat. No.: B8210087
M. Wt: 457.6 g/mol
InChI Key: FYIUNJAFLWNBAI-UHFFFAOYSA-N
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Description

IV-361 is a compound known for its potent and selective inhibition of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its potential anti-cancer properties. IV-361 is an orally active molecule, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IV-361 involves multiple steps, starting with the preparation of the core dihydropyrrolopyrazole structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of IV-361 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

IV-361 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of IV-361 with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

IV-361 has a wide range of scientific research applications, including:

Mechanism of Action

IV-361 exerts its effects by selectively inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of the cell cycle and transcription. By inhibiting this kinase, IV-361 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription and cell cycle progression. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

IV-361 is unique in its high selectivity for cyclin-dependent kinase 7 compared to other cyclin-dependent kinases. Similar compounds include:

IV-361 stands out due to its oral bioavailability and high selectivity, making it a promising candidate for further development and therapeutic applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUNJAFLWNBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN5O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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